Cas no 33259-24-4 (3-Bromo-2,6-dimethylpyridin-4-amine)
3-Bromo-2,6-dimethylpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2,6-dimethylpyridin-4-amine
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- MDL: MFCD24444976
- Inchi: 1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10)
- InChI Key: AHLFJGSWFFKIIG-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C)N=C1C)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
3-Bromo-2,6-dimethylpyridin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185093-250mg |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 98% | 250mg |
$174.90 | 2023-09-02 | |
| Alichem | A029185093-1g |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 98% | 1g |
$408.87 | 2023-09-02 | |
| Alichem | A029185093-5g |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 98% | 5g |
$1213.24 | 2023-09-02 | |
| ChemScence | CS-0153166-100mg |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 100mg |
$111.0 | 2022-04-27 | ||
| ChemScence | CS-0153166-250mg |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 250mg |
$177.0 | 2022-04-27 | ||
| ChemScence | CS-0153166-1g |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 1g |
$448.0 | 2022-04-27 | ||
| ChemScence | CS-0153166-5g |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 5g |
$1342.0 | 2022-04-27 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848578-250mg |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 98% | 250mg |
¥1,281.60 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ450-250mg |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 98% | 250mg |
1712CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PJ450-100mg |
3-Bromo-2,6-dimethylpyridin-4-amine |
33259-24-4 | 98% | 100mg |
751CNY | 2021-05-08 |
3-Bromo-2,6-dimethylpyridin-4-amine Suppliers
3-Bromo-2,6-dimethylpyridin-4-amine Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 3-Bromo-2,6-dimethylpyridin-4-amine
Comprehensive Overview of 3-Bromo-2,6-dimethylpyridin-4-amine (CAS No. 33259-24-4): Properties, Applications, and Research Insights
3-Bromo-2,6-dimethylpyridin-4-amine (CAS No. 33259-24-4) is a specialized heterocyclic compound belonging to the pyridine derivatives family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features, including a bromine substituent and amine functional group. Its molecular formula, C7H9BrN2, and molecular weight of 201.07 g/mol make it a versatile intermediate in organic synthesis.
Recent trends in drug discovery highlight the growing demand for halogenated pyridines, where 3-Bromo-2,6-dimethylpyridin-4-amine serves as a key building block. Researchers are particularly interested in its potential applications in kinase inhibitor development and antimicrobial agents, aligning with the global focus on combating antibiotic resistance. The compound’s electron-rich aromatic system also makes it valuable for designing fluorescent probes used in bioimaging studies.
From a synthetic chemistry perspective, the bromine atom at the 3-position enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), a topic frequently searched in organic synthesis forums. This reactivity is critical for constructing complex molecules in medicinal chemistry pipelines. Additionally, the amine group offers opportunities for amide bond formation or Schiff base synthesis, expanding its utility in material science applications such as polymer catalysts.
Environmental and green chemistry considerations are increasingly shaping compound usage. 3-Bromo-2,6-dimethylpyridin-4-amine has been explored in catalysis studies due to its ability to coordinate with transition metals, a hotspot in sustainable chemistry research. Questions like "How to optimize pyridine-based catalyst efficiency?" often appear in academic discussions, reflecting its relevance.
Analytical characterization of this compound typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and HPLC purity analysis. These techniques ensure compliance with stringent pharmaceutical standards, a priority for manufacturers addressing quality control challenges. The compound’s stability under various pH conditions is another frequently researched aspect, particularly for formulation scientists.
In summary, 3-Bromo-2,6-dimethylpyridin-4-amine (CAS No. 33259-24-4) exemplifies the intersection of structural versatility and practical utility in modern chemistry. Its role in high-value intermediate synthesis and alignment with industry trends ensures continued relevance across multidisciplinary research fields.
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